

# Toxicological Profile of 1,1-Dibromoacetone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,1-Dibromoacetone

Cat. No.: B6598254

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Disclaimer: The toxicological properties of **1,1-Dibromoacetone** have not been thoroughly investigated. This document summarizes the available information and provides a toxicological assessment based on the chemical's structure, properties, and data from structurally related compounds. All work with **1,1-Dibromoacetone** should be conducted with appropriate personal protective equipment and engineering controls.

## Executive Summary

**1,1-Dibromoacetone** is a halogenated ketone with the chemical formula  $C_3H_4Br_2O$ .<sup>[1]</sup> Due to its chemical structure as an  $\alpha$ -haloketone, it is expected to be a reactive electrophile with the potential for significant toxicity. However, a comprehensive toxicological profile for this specific compound is not available in the public domain. Safety Data Sheets (SDS) consistently state that the toxicological properties have not been thoroughly investigated.<sup>[2]</sup>

This guide provides an overview of the known information, predicted toxicological endpoints based on its chemical class, and outlines standard experimental protocols that would be necessary to fully characterize its toxicological profile. The primary mechanism of toxicity for  $\alpha$ -haloketones is their ability to react with biological nucleophiles, leading to cellular damage.<sup>[3][4]</sup> Based on data from similar compounds like bromoacetone and chloroacetone, **1,1-Dibromoacetone** is anticipated to be a strong irritant to the skin, eyes, and respiratory tract.<sup>[5][6][7][8][9][10][11][12]</sup>

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **1,1-Dibromoacetone** is presented in Table 1.

Table 1: Chemical and Physical Properties of **1,1-Dibromoacetone**

Property	Value	Reference
CAS Number	867-54-9	[1][13]
Molecular Formula	C <sub>3</sub> H <sub>4</sub> Br <sub>2</sub> O	[1][13]
Molecular Weight	215.87 g/mol	[13]
Appearance	Colorless to light yellow liquid	[13]
Synonyms	1,1-dibromopropan-2-one	[1]

## Known and Predicted Toxicological Data

Due to the lack of specific studies on **1,1-Dibromoacetone**, this section summarizes the limited available data and provides predicted toxicity based on the well-documented reactivity of  $\alpha$ -haloketones.

### Acute Toxicity

No quantitative acute toxicity data (e.g., LD50, LC50) for **1,1-Dibromoacetone** are available.[2] Based on information for related  $\alpha$ -haloketones, it should be handled as a substance with the potential for significant acute toxicity upon ingestion, dermal contact, or inhalation. For instance, chloroacetone has an oral LD50 in rats of 100 mg/kg and a dermal LD50 in rabbits of 141 mg/kg.[11] Bromoacetone is described as very toxic by inhalation and contact with the liquid causes painful burns.[6][7][8][14]

### Irritation and Sensitization

**Skin and Eye Irritation:** Direct contact with **1,1-Dibromoacetone** is likely to cause severe skin and eye irritation or burns. This is a characteristic feature of reactive  $\alpha$ -haloketones.[6][7][8][14]

Respiratory Irritation: Inhalation of **1,1-Dibromoacetone** vapors is expected to cause irritation to the respiratory tract.[2] This is consistent with the properties of bromoacetone and chloroacetone, which are known lachrymators and respiratory irritants.[5][6][7][8][9][10][11][12][14]

Skin Sensitization: Some data from Quantitative Structure-Activity Relationship (QSAR) modeling suggests that prolonged or repeated exposure to **1,1-Dibromoacetone** may cause allergic reactions in sensitive individuals.[2]

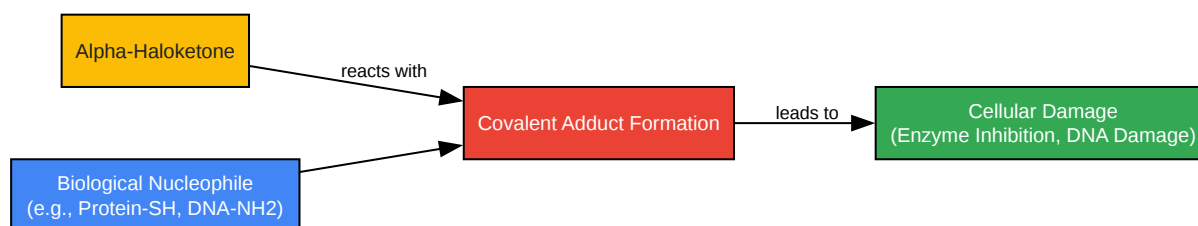
## Genotoxicity and Carcinogenicity

There are no specific genotoxicity or carcinogenicity studies available for **1,1-Dibromoacetone**. [2] However, as a reactive electrophile, it has the potential to form adducts with DNA, which is a mechanism for genotoxicity.[3][4] Standard genotoxicity assays, such as the Ames test and the in vitro micronucleus assay, would be required to assess this endpoint.

The International Agency for Research on Cancer (IARC) has not classified **1,1-Dibromoacetone**. [2]

## Mechanism of Action

The primary mechanism of toxicity for  $\alpha$ -haloketones is their high electrophilicity, which allows them to react with a wide range of biological nucleophiles.[3][4] The carbon atom bearing the bromine atoms is electron-deficient and susceptible to nucleophilic attack by sulfhydryl groups in cysteine residues, amino groups in lysine residues, and imidazole groups in histidine residues of proteins. Reaction with these nucleophiles can lead to enzyme inhibition, disruption of cellular signaling, and induction of oxidative stress.[15][16][17] Additionally, reaction with DNA bases could lead to mutagenicity.



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Caption: General mechanism of toxicity for alpha-haloketones.

## Experimental Protocols for Toxicological Evaluation

To adequately characterize the toxicological profile of **1,1-Dibromoacetone**, a battery of standardized in vitro and in vivo tests would be required, following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

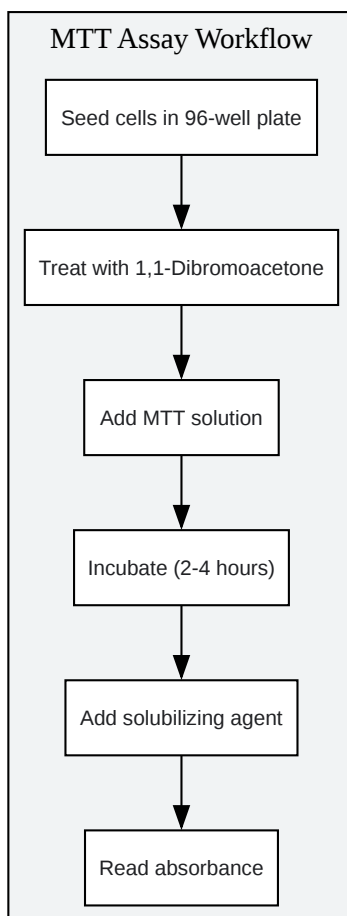
### In Vitro Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a substance induces cell death and for elucidating the mechanism of cytotoxicity.

#### 5.1.1 MTT Assay (Mitochondrial Activity)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[\[22\]](#)

- **Cell Seeding:** Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Exposure:** Treat cells with a range of concentrations of **1,1-Dibromoacetone** for a defined period (e.g., 24, 48, 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.



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Caption: A typical workflow for an MTT cytotoxicity assay.

#### 5.1.2 LDH Release Assay (Membrane Integrity)

This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[23]

- **Cell Seeding and Treatment:** Similar to the MTT assay, cells are seeded and treated with the test compound.
- **Supernatant Collection:** After the incubation period, a sample of the cell culture supernatant is collected.
- **LDH Reaction:** The supernatant is mixed with a reaction mixture containing lactate, NAD<sup>+</sup>, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to

pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan.

- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm).

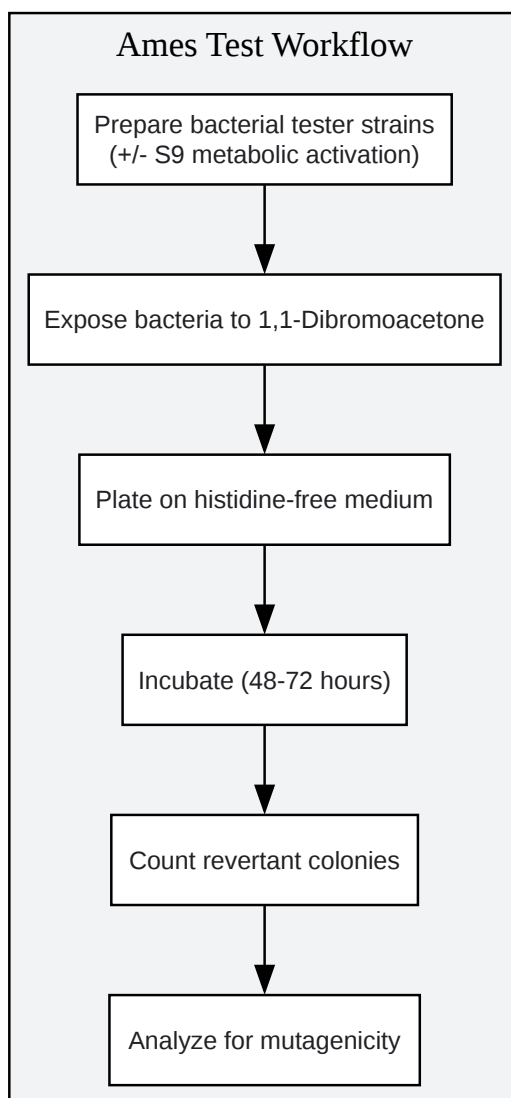
## Genotoxicity Assays

These assays are crucial for determining the mutagenic potential of a substance.

### 5.2.1 Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a chemical to cause mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

- Bacterial Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
- Exposure: The tester strains are exposed to various concentrations of **1,1-Dibromoacetone**.
- Plating: The treated bacteria are plated on minimal glucose agar plates lacking histidine.
- Incubation: Plates are incubated for 48-72 hours.
- Colony Counting: The number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.



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Caption: A simplified workflow for the Ames test.

#### 5.2.2 In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.<sup>[28][29][30][31][32]</sup>

- Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured and treated with **1,1-Dibromoacetone**.
- Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
- Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant increase in the frequency of micronucleated cells indicates genotoxicity.

## Conclusion

While specific toxicological data for **1,1-Dibromoacetone** are scarce, its classification as an  $\alpha$ -haloketone strongly suggests that it is a reactive and potentially hazardous compound. It should be handled with extreme caution, assuming it to be a severe irritant and a potential sensitizer. A comprehensive toxicological evaluation, including in vitro and in vivo studies for acute toxicity, irritation, sensitization, genotoxicity, and carcinogenicity, is necessary to fully characterize its risk to human health. The experimental protocols outlined in this guide provide a roadmap for such an evaluation.

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